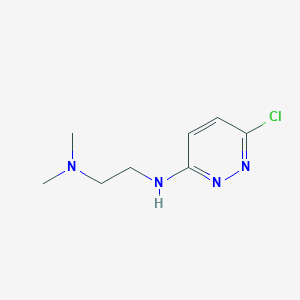![molecular formula C11H10N2O3S2 B1364316 Methyl-2-{[(2-Aminothien-3-yl)carbonyl]amino}thiophen-3-carboxylat CAS No. 590356-76-6](/img/structure/B1364316.png)
Methyl-2-{[(2-Aminothien-3-yl)carbonyl]amino}thiophen-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O3S2 and a molecular weight of 282.34 . It is used for proteomics research .
Synthesis Analysis
“Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . It may also be used to synthesize thieno [2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno [2,3-d]pyrimidin-4 (3H)one via reaction with formamide .Molecular Structure Analysis
The molecular structure of “Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate” is determined by its molecular formula, C11H10N2O3S2 . More detailed structural information may be obtained through techniques such as X-ray diffraction .Chemical Reactions Analysis
“Methyl 2-aminothiophene-3-carboxylate” can undergo various chemical reactions. For instance, it can be hydrolyzed to prepare 3-thiaisatoic anhydride, followed by the reaction with phosgene . It can also react with formamide to synthesize thieno [2,3-d]pyrimidin-4 (3H)one .Physical and Chemical Properties Analysis
“Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate” has a molecular weight of 282.34 and a molecular formula of C11H10N2O3S2 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability may be found in its Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
Thiophenderivate, darunter Methyl-2-{[(2-Aminothien-3-yl)carbonyl]amino}thiophen-3-carboxylat, wurden als potente entzündungshemmende Mittel identifiziert. Ihre Fähigkeit, entzündliche Signalwege zu modulieren, macht sie wertvoll bei der Entwicklung neuer Medikamente zur Behandlung chronischer Entzündungen .
Antitumoreigenschaften
Die Verbindung hat sich in der Krebsforschung als vielversprechend erwiesen, insbesondere aufgrund ihrer Fähigkeit, Kinasen zu hemmen. Die Kinasehemmung ist eine wichtige Strategie bei zielgerichteten Krebstherapien, da sie die Signalwege stören kann, die zu Tumorwachstum und -proliferation führen .
Antimikrobielle Aktivität
Forschungen haben gezeigt, dass Thiophenderivate signifikante antimikrobielle Eigenschaften aufweisen. Dies macht this compound zu einem Kandidaten für die Entwicklung neuer antimikrobieller Medikamente, die angesichts der steigenden Antibiotikaresistenz dringend benötigt werden .
Neuroprotektive Effekte
Thiophenverbindungen wurden mit neuroprotektiven Effekten in Verbindung gebracht, was auf potenzielle Anwendungen bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer hindeutet. Ihre Rolle bei der Modulation von Neurotransmittersystemen könnte zu neuen therapeutischen Ansätzen führen .
Antivirene Anwendungen
This compound wurde auf seine potenzielle Verwendung als Anti-HIV-1-Integrase untersucht, die für die Replikation des HIV-Virus unerlässlich ist. Diese Anwendung könnte zu neuen Behandlungen für HIV/AIDS führen .
Antithrombotische Medikamente
Der Einfluss der Verbindung auf Blutgerinnungsfaktoren macht sie zu einem Kandidaten für die Entwicklung von antithrombotischen Medikamenten. Diese Medikamente können die Bildung gefährlicher Blutgerinnsel verhindern, die eine Hauptursache für Schlaganfälle und Herzinfarkte sind .
Anwendungen in der Materialwissenschaft
Neben der medizinischen Chemie werden Thiophenderivate auch in der Materialwissenschaft eingesetzt. Sie wurden bei der Entwicklung organischer Halbleiter, organischer Feldeffekttransistoren (OFETs) und organischer Leuchtdioden (OLEDs) verwendet, was ihre Vielseitigkeit über Pharmazeutika hinaus zeigt .
Zukünftige Richtungen
The future directions of “Methyl 2-{[(2-aminothien-3-yl)carbonyl]amino}thiophene-3-carboxylate” could involve its use in further proteomics research , as well as the synthesis of new compounds . Its potential applications in various fields such as medicine, material science, and others could also be explored.
Eigenschaften
IUPAC Name |
methyl 2-[(2-aminothiophene-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-16-11(15)7-3-5-18-10(7)13-9(14)6-2-4-17-8(6)12/h2-5H,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUAIFUGHYVACF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=C(SC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901159231 |
Source


|
| Record name | Methyl 2-[[(2-amino-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590356-76-6 |
Source


|
| Record name | Methyl 2-[[(2-amino-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590356-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[(2-amino-3-thienyl)carbonyl]amino]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901159231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyridazin-3-amine](/img/structure/B1364263.png)

![4-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1364265.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]piperazine](/img/structure/B1364271.png)
